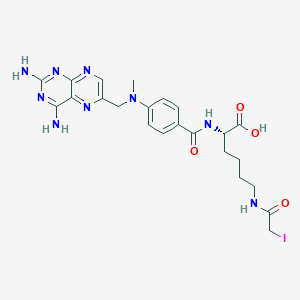

Lysine-iodoacetylmethotrexate

Description

Structure

3D Structure

Properties

CAS No. |

82339-36-4 |

|---|---|

Molecular Formula |

C23H28IN9O4 |

Molecular Weight |

621.4 g/mol |

IUPAC Name |

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-6-[(2-iodoacetyl)amino]hexanoic acid |

InChI |

InChI=1S/C23H28IN9O4/c1-33(12-14-11-28-20-18(29-14)19(25)31-23(26)32-20)15-7-5-13(6-8-15)21(35)30-16(22(36)37)4-2-3-9-27-17(34)10-24/h5-8,11,16H,2-4,9-10,12H2,1H3,(H,27,34)(H,30,35)(H,36,37)(H4,25,26,28,31,32)/t16-/m0/s1 |

InChI Key |

NDRPUTRIAJPVPS-INIZCTEOSA-N |

SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCNC(=O)CI)C(=O)O |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCCCNC(=O)CI)C(=O)O |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCNC(=O)CI)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

lysine iodoacetylmethotrexate lysine-iodoacetyl-methotrexate lysine-iodoacetylmethotrexate N(alpha) (4-amino-4-deoxy-N(10)-methylpteroyl)-N(epsilon)-(iodoacetyl) lysine |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Structural Characterization of Lysine Iodoacetylmethotrexate

Chemical Synthesis Pathways for Lysine-Iodoacetylmethotrexate and its Stereoisomers

The synthesis of this compound, specifically Nα-(4-Amino-4-deoxy-N10-methylpteroyl)-Nε-(iodoacetyl)-L-lysine, is a multi-step process designed to create a molecule capable of active-site-directed irreversible inhibition of dihydrofolate reductase (DHFR). nih.gov The synthesis begins with methotrexate (B535133), which is conjugated with a lysine (B10760008) residue. This is followed by the introduction of the reactive iodoacetyl group.

A common synthetic route involves the initial formation of a methotrexate-lysine conjugate. This can be achieved by reacting methotrexate with a protected lysine derivative, such as L-lysine with its α-amino group protected, in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in a solvent such as dimethylformamide (DMF). tandfonline.com This reaction forms an amide bond between one of the carboxylic acid groups of methotrexate and the ε-amino group of lysine. nih.gov

Following the formation of the methotrexate-lysine conjugate, the subsequent step is the iodoacetylation of the free amino group of the lysine moiety. This is typically accomplished by reacting the conjugate with an iodoacetylating agent, such as iodoacetic anhydride (B1165640) or an N-hydroxysuccinimide (NHS) ester of iodoacetic acid. This reaction introduces the iodoacetyl group, which is a reactive electrophile capable of alkylating nucleophilic residues in proteins. nih.govrsc.org

The synthesis of stereoisomers of this compound would involve using different stereoisomers of the starting materials, namely L-lysine or D-lysine, and the chiral centers within the methotrexate molecule itself. The stereochemistry of the final product is dictated by the stereochemistry of the precursors. Methotrexate itself has a chiral center at the α-carbon of the glutamate (B1630785) moiety, which is typically in the L-configuration. nih.gov By using either L-lysine or D-lysine in the conjugation step, the corresponding stereoisomers of the final compound can be produced.

Strategies for Regioselective Functionalization of Lysine Moieties with Iodoacetyl Groups

Regioselective functionalization is critical in the synthesis of this compound to ensure the iodoacetyl group is attached to the desired amino group of the lysine residue. Lysine possesses two primary amino groups: the α-amino group at the chiral center and the ε-amino group at the terminus of its side chain. For the intended biological activity, the iodoacetyl group is typically attached to the ε-amino group, leaving the α-amino group available for amide bond formation with methotrexate. nih.gov

To achieve this regioselectivity, protecting group chemistry is employed. peptide.com The α-amino group of lysine is first protected with a suitable protecting group, such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). peptide.comnih.gov These groups are stable under the conditions required for the subsequent reactions but can be removed selectively later in the synthesis.

With the α-amino group protected, the free ε-amino group can then be selectively reacted with an iodoacetylating agent. This ensures that the iodoacetyl moiety is introduced only at the desired position on the lysine side chain. rsc.org After the iodoacetylation, the protecting group on the α-amino group can be removed, allowing for the conjugation of this now-free amine with the carboxylic acid group of methotrexate. tandfonline.com

Advanced Spectroscopic and Chromatographic Techniques for Conjugate Elucidation

A combination of advanced spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of this compound.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are powerful tools for confirming the structure of the conjugate. tandfonline.comresearchgate.netnih.gov In ¹H NMR, characteristic peaks corresponding to the protons of the methotrexate pteridine (B1203161) ring, the benzoyl group, the lysine backbone, and the iodoacetyl methylene (B1212753) group can be identified. plos.org ¹³C NMR provides information on the carbon skeleton, with distinct signals for the carbonyl carbons of the amide bonds and the iodoacetyl group. tandfonline.com

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the synthesized conjugate and to confirm its elemental composition. tandfonline.comresearchgate.netnih.gov Techniques like Electrospray Ionization (ESI) are commonly used to generate molecular ions, and the observed mass-to-charge ratio (m/z) can be compared to the theoretical value. tandfonline.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the molecular formula. plos.org

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for assessing the purity of the final product and for separating it from starting materials and byproducts. nih.govgla.ac.uknih.gov Reversed-phase HPLC, often using a C18 column, is typically employed. nih.gov The retention time of the conjugate under specific chromatographic conditions is a key identifier. HPLC can be coupled with UV-Vis detection, as methotrexate and its derivatives have strong UV absorbance, typically monitored around 302-372 nm. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) : The coupling of HPLC with mass spectrometry provides a powerful analytical tool, offering both separation and structural information in a single analysis. enamine.net This is particularly useful for identifying and characterizing impurities.

Table 1: Spectroscopic and Chromatographic Data for Methotrexate Conjugates

| Technique | Parameter | Observed Value/Range | Reference |

|---|---|---|---|

| Mass Spectrometry (ESI-MS) | Molecular Ion Peak (m/z) for MTX-Lysine | 711.32 [M+H]⁺ | tandfonline.comresearchgate.netnih.gov |

| ¹³C-NMR | Amide Carbonyl Shifts (δ) for MTX-Lysine | 177.26, 177.39 ppm | tandfonline.com |

| ¹H-NMR | Pteridine Ring Protons (δ) | ~8-7 ppm | tandfonline.com |

| HPLC-UV | Detection Wavelength | 302–400 nm | nih.gov |

| HPLC | Column Type | Reversed-phase C18 | nih.gov |

Isotopic Labeling Methodologies for Tracing this compound in Biological Systems

Isotopic labeling is a crucial technique for tracing the fate of this compound in biological systems, allowing researchers to study its distribution, metabolism, and interaction with its target, DHFR. Stable or radioactive isotopes can be incorporated into the molecule.

Stable Isotope Labeling:

Stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) can be incorporated into the methotrexate or lysine portions of the molecule during synthesis. For example, using ¹³C-labeled lysine or ¹⁵N-labeled amino acids in the synthesis would result in a labeled conjugate. nih.gov These labeled compounds can be traced using mass spectrometry or NMR spectroscopy. researchgate.net This approach is particularly useful for metabolic studies, allowing for the tracking of metabolic pathways and the identification of breakdown products. researchgate.net

Radioactive Isotope Labeling:

Radioactive isotopes like ³H (tritium), ¹⁴C, or radiohalogens can be introduced for highly sensitive detection. nih.govnih.gov Tritiated methotrexate ([³H]MTX) has been used in studies to monitor the binding and displacement of methotrexate analogs from DHFR. nih.gov

Another approach involves radiolabeling with gamma-emitting radionuclides like Technetium-99m (⁹⁹mTc) for in vivo imaging studies. tandfonline.commdpi.comacs.org The methotrexate-lysine conjugate can be chelated with ⁹⁹mTc, often using a reducing agent like stannous chloride, to form a stable radiolabeled complex. tandfonline.commdpi.com This allows for non-invasive tracking of the conjugate's biodistribution using techniques like single-photon emission computed tomography (SPECT).

The choice of isotope and labeling strategy depends on the specific research question, with stable isotopes being preferred for detailed metabolic analysis and radioactive isotopes for high-sensitivity detection and in vivo imaging.

Molecular Mechanisms of Action of Lysine Iodoacetylmethotrexate

Enzyme Inhibition Kinetics and Mechanistic Characterization

The molecular mechanisms underlying the action of lysine-iodoacetylmethotrexate are rooted in its ability to interact with and inhibit key enzymes. This section delves into the kinetic and thermodynamic details of these interactions.

This compound was designed as a potential active-site-directed irreversible inhibitor of dihydrofolate reductase (DHFR). nih.gov In initial short-term exposure studies with Lactobacillus casei DHFR, it demonstrated reversible inhibitory activity comparable to methotrexate (B535133) (MTX). nih.gov The ID50 values, the concentration required to inhibit 50% of the enzyme activity, were determined to be 4.5 nM for this compound and 6.2 nM for MTX in an ultraviolet spectrophotometric assay. nih.gov A competitive radioligand binding assay against [3H]MTX yielded ID50 values of 31 nM and 16 nM for this compound and MTX, respectively. nih.gov

The initial binding of this compound to DHFR is competitive, meaning it vies with the natural substrate for the same active site on the enzyme. nih.govjackwestin.com This is a common characteristic for inhibitors that are structurally similar to the substrate. jackwestin.com However, the defining feature of this compound is its subsequent irreversible inhibition.

The type of reversible inhibition can be further classified as competitive, non-competitive, or uncompetitive. ddugu.ac.in

Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. youtube.com

Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and alters the enzyme's conformation, reducing its catalytic efficiency. jackwestin.commedicoapps.org In this case, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. medicoapps.org

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. wikipedia.org

While the initial interaction of this compound with DHFR is competitive, the subsequent covalent modification by the iodoacetyl group leads to irreversible inhibition. nih.gov

Table 1: Comparative Reversible Inhibition of Lactobacillus casei DHFR

| Compound | UV Spectrophotometric Assay (ID50) | Competitive Radioligand Binding Assay (ID50) |

| This compound | 4.5 nM | 31 nM |

| Methotrexate (MTX) | 6.2 nM | 16 nM |

Data sourced from a study on methotrexate analogues. nih.gov

The binding of this compound to an enzyme involves thermodynamic considerations that govern the stability of the enzyme-inhibitor complex. While specific thermodynamic data for the this compound-enzyme conjugate is not extensively detailed in the provided search results, the principles of enzyme-ligand binding thermodynamics are well-established. These interactions can lead to allosteric effects, where binding at one site influences the properties of another site on the enzyme. nih.gov

Allosteric regulation is a critical mechanism for controlling enzyme activity. nih.gov It involves the binding of an effector molecule to a site distinct from the active site, inducing a conformational change that alters the enzyme's catalytic function. nih.gov In the context of this compound, while the initial binding is at the active site of DHFR, the subsequent covalent modification could potentially induce conformational changes that have allosteric consequences.

Studies on other enzyme systems, such as L-lysine-α-oxidase, have demonstrated that allosteric behavior can be influenced by factors like pH and substrate concentration. mdpi.com This highlights the complex interplay of factors that can modulate enzyme-ligand interactions.

A key characteristic of this compound is its time-dependent inhibition of DHFR. nih.gov This phenomenon arises from the presence of the reactive iodoacetyl group. nih.gov Initially, the inhibitor binds reversibly to the enzyme's active site. nih.gov This is followed by a slower, time-dependent process where the iodoacetyl moiety forms a covalent bond with a nucleophilic residue within or near the active site, leading to irreversible inactivation of the enzyme. nih.govwikipedia.org

Experiments with L. casei DHFR demonstrated this time-dependent effect. nih.gov When the enzyme was incubated with this compound for extended periods (up to 6 hours), there was a progressive decrease in the ability of [3H]MTX to subsequently displace the inhibitor. nih.gov In contrast, when the enzyme was incubated with MTX, which lacks the iodoacetyl group, the extent of [3H]MTX displacement did not change over time. nih.gov This confirms the covalent and irreversible nature of the binding of this compound. nih.gov

The rate of this irreversible inactivation is pH-dependent, with an apparent inflection point near pH 7.2, suggesting the involvement of a histidine residue in the alkylation reaction. nih.gov Iodoacetate, a related compound, is known to react with sulfhydryl groups of cysteine residues in enzymes like glyceraldehyde-3-P dehydrogenase. medicoapps.org The reactivity of the iodoacetyl group in this compound is central to its mechanism as an irreversible inhibitor. nih.gov

Time-dependent inhibition is a significant consideration in drug development as it can lead to prolonged and potent effects. enamine.netwuxiapptec.comsolvobiotech.com

The specificity of an inhibitor for its target enzyme is a crucial aspect of its pharmacological profile. While this compound was designed to target DHFR, its reactive iodoacetyl group has the potential to interact with other enzymes, particularly those with reactive nucleophiles in their active sites. nih.govmedicoapps.org

Comprehensive specificity profiling against a panel of key metabolic enzymes is essential to understand the full spectrum of its biological activity. For instance, lysine (B10760008) acetylation has been shown to play a regulatory role in central metabolism, affecting the activity of glycolytic enzymes. mdpi.comfrontiersin.orgaginganddisease.org Therefore, it is plausible that this compound could interact with and modulate the function of various metabolic enzymes beyond DHFR.

However, specific data from broad enzymatic screening of this compound against a wide range of metabolic enzymes is not available in the provided search results. Such studies would be necessary to fully characterize its selectivity and potential off-target effects.

Identification and Validation of Direct Protein Targets

To fully understand the cellular effects of this compound, it is critical to identify all of its direct protein targets. Chemical proteomics provides a powerful set of tools for this purpose.

Chemical proteomics encompasses a range of techniques to identify the cellular targets of small molecules. evotec.com These methods are invaluable for deconvoluting the complex interactions of a compound within the proteome. nih.govrsc.orgnih.gov

Thermal Proteome Profiling (TPP): TPP, and its cellular counterpart CETSA, measures changes in the thermal stability of proteins upon ligand binding. embl.dediva-portal.orgnih.govshareok.org The binding of a small molecule can either stabilize or destabilize a protein, leading to a shift in its melting temperature. nih.gov This approach can be used to identify direct targets and even some downstream effectors of a compound in an unbiased, proteome-wide manner. nih.gov The use of detergents in TPP allows for the analysis of membrane proteins as well. embl.denih.gov

Targeted Affinity Purification (TRAP): While not explicitly detailed for this compound in the search results, affinity-based methods involve immobilizing a derivative of the compound of interest to a solid support and using it to "pull down" its binding partners from a cell lysate.

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC): SILAC is a quantitative proteomics technique that uses metabolic labeling to differentiate between protein populations from different experimental conditions. nih.goveurisotop.comnih.govfishersci.comyoutube.com In the context of target identification, SILAC can be combined with other methods, such as TPP or affinity purification, to quantify changes in protein binding or abundance in the presence of an inhibitor. For example, a SILAC-based approach could compare the protein profiles of cells treated with this compound to untreated cells to identify proteins whose abundance or interaction partners are altered.

Functional Genomic Screening for Modulators of Conjugate Activity (e.g., CRISPR/Cas9)

While direct functional genomic screens for this compound have not been extensively reported in publicly available literature, the principles of such screens, particularly those utilizing CRISPR/Cas9 technology, can be extrapolated from studies on its parent compound, methotrexate. Genome-wide CRISPR/Cas9 screens have been instrumental in identifying genes that modulate cellular resistance or sensitivity to various chemotherapeutic agents, including methotrexate. nih.govnih.govresearchgate.netfrontiersin.org

These screens typically involve the systematic knockout of every gene in the genome of a cancer cell line, followed by treatment with the drug of interest. nih.gov Genes whose knockout confers resistance to the drug are considered "positively selected," as their absence allows the cells to survive and proliferate in the presence of the otherwise toxic compound. nih.gov Conversely, genes whose knockout increases sensitivity are "negatively selected."

For a compound like this compound, a CRISPR/Cas9 screen could identify a range of genetic modulators of its activity. Given its mechanism as a covalent inhibitor of dihydrofolate reductase (DHFR), genes involved in the folate pathway, drug transport, and DNA repair would be expected to feature prominently. For instance, a study using a CRISPR/Cas9 screen to investigate methotrexate resistance in acute myeloid leukemia identified the gene DCK (deoxycytidine kinase), which is involved in the metabolic activation of another antimetabolite, as a key determinant of sensitivity. nih.gov Another screen identified that loss of the BEND3 gene was associated with increased resistance to a different chemotherapy agent by upregulating the drug efflux pump ABCG2. nih.gov

A hypothetical CRISPR/Cas9 screen for this compound could yield the results outlined in the table below, based on known mechanisms of methotrexate resistance and the unique properties of the conjugate.

| Gene Category | Potential Gene Hits | Expected Effect of Knockout on Cell Viability in Presence of this compound | Rationale |

| Drug Target | DHFR | Increased | Loss of the primary target would render the drug ineffective. |

| Drug Influx Transporters | SLC19A1 (Reduced Folate Carrier) | Increased | Decreased uptake of the drug into the cell would reduce its intracellular concentration and toxicity. |

| Drug Efflux Transporters | ABCG2, ABCC1-5 | Increased | Enhanced pumping of the drug out of the cell would lower its effective concentration. nih.gov |

| Folate Pathway Enzymes | FPGS (Folylpolyglutamate Synthetase) | Increased | Reduced polyglutamylation would decrease the intracellular retention of the drug. |

| DNA Repair Pathways | Genes involved in base excision repair or homologous recombination | Decreased | The drug's inhibition of nucleotide synthesis would lead to DNA damage, and loss of repair pathways would exacerbate this effect, leading to increased cell death. |

| Covalent Binding Modifiers | Deubiquitinating enzymes (DUBs) or other enzymes that could potentially remove the covalent adduct | Increased | Removal of the covalent bond from the target enzyme would restore its function, leading to resistance. |

Such a screen would not only validate the expected mechanisms of action but also potentially uncover novel pathways that modulate the activity of this specific covalent inhibitor.

In Silico Prediction and Validation of Binding Sites on Macromolecules

Computational, or in silico, methods are powerful tools for predicting and analyzing the binding of small molecules to their macromolecular targets. ijpras.comfrontiersin.orgnih.gov For this compound, the primary target is dihydrofolate reductase (DHFR), the same enzyme targeted by methotrexate. nih.gov In silico modeling can provide insights into how the addition of the lysine-iodoacetyl moiety affects the binding affinity and orientation of the molecule within the active site of DHFR.

Molecular docking simulations can predict the preferred binding pose of this compound within the DHFR active site. These models would likely show the p-aminobenzoyl glutamate (B1630785) core of the methotrexate portion of the molecule occupying the same binding pocket as methotrexate itself, forming key hydrogen bonds and van der Waals interactions with conserved residues. nih.gov The extended lysine-iodoacetyl group would then be positioned to interact with nearby amino acid residues.

A key feature of this compound is its iodoacetyl group, a reactive electrophile capable of forming a covalent bond with nucleophilic amino acid side chains. In silico studies can help predict which residues are in a favorable position for such a reaction. A study on a similar methotrexate analogue, Nα-(4-Amino-4-deoxy-N10-methylpteroyl)-Nε-(iodoacetyl)-L-lysine, which is essentially this compound, demonstrated that the irreversible inhibition of Lactobacillus casei DHFR was pH-dependent, with an inflection point near pH 7.2. nih.gov This pH dependence is consistent with the alkylation of a histidine residue, as the imidazole (B134444) side chain of histidine has a pKa in this range. nih.gov The iodoacetyl group can also react with other nucleophilic residues such as cysteine and lysine, though the specific microenvironment of the active site will dictate the most likely target. scienceasia.orgcreative-proteomics.comthermofisher.com

The table below summarizes the predicted interactions of this compound with DHFR, based on known interactions of methotrexate and the reactive nature of the iodoacetyl group.

| Component of this compound | Interacting Residues in DHFR Active Site (Human) | Type of Interaction | Reference for Interaction Type |

| Pteridine (B1203161) Ring | Ile7, Glu30, Val115 | Hydrogen Bonds | nih.gov |

| p-Aminobenzoyl | Phe34, Arg70 | van der Waals, Cation-π | nih.gov |

| Glutamate Moiety | Arg31, Asn64, Lys68 | Ionic Bonds, Hydrogen Bonds | nih.gov |

| Iodoacetyl Group | Histidine (predicted), Cysteine, Lysine | Covalent Alkylation | nih.gov |

The validation of these in silico predictions would require experimental techniques such as X-ray crystallography of the DHFR-Lysine-Iodoacetylmethotrexate complex to visualize the covalent bond and the precise binding orientation. Mass spectrometry could also be used to identify the specific amino acid residue that has been alkylated.

Intracellular Biochemical Pathway Perturbations

The targeted inhibition of DHFR by this compound initiates a cascade of downstream effects on various intracellular biochemical pathways. These perturbations are central to its mechanism of action as a therapeutic agent.

The primary and most direct consequence of DHFR inhibition by this compound is the disruption of folate metabolism. nih.govelsevier.espreventiongenetics.com DHFR is a critical enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives, collectively known as folates, are essential one-carbon donors in a variety of biosynthetic reactions. mdpi.com

By irreversibly inhibiting DHFR, this compound leads to a depletion of the intracellular pool of THF. nih.gov This has several major downstream consequences:

Inhibition of Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis, is catalyzed by thymidylate synthase (TYMS) and requires 5,10-methylenetetrahydrofolate as a cofactor. arprheumatology.com Depletion of THF derivatives prevents the regeneration of this cofactor, leading to an arrest of DNA synthesis.

Inhibition of Purine (B94841) Synthesis: The de novo synthesis of purine nucleotides (adenine and guanine) requires 10-formyltetrahydrofolate for two steps in the pathway. elsevier.es The lack of THF blocks purine synthesis, further contributing to the inability of the cell to produce DNA and RNA.

The table below summarizes the key enzymes in the folate pathway affected by DHFR inhibition.

| Enzyme | Function | Effect of DHFR Inhibition by this compound |

| Dihydrofolate Reductase (DHFR) | Reduces DHF to THF | Direct, irreversible inhibition |

| Thymidylate Synthase (TYMS) | Synthesizes dTMP from dUMP | Indirect inhibition due to depletion of the cofactor 5,10-methylenetetrahydrofolate |

| Glycinamide Ribonucleotide Transformylase (GART) and Aminoimidazole Carboxamide Ribonucleotide Transformylase (ATIC) | Enzymes in the de novo purine synthesis pathway | Indirect inhibition due to depletion of the cofactor 10-formyltetrahydrofolate |

The effects of this compound can extend beyond the direct inhibition of folate metabolism to influence the complex landscape of protein post-translational modifications (PTMs). researchgate.net PTMs are critical for regulating protein function, localization, and stability.

The iodoacetyl moiety of this compound is a reactive alkylating agent that can covalently modify nucleophilic amino acid residues, not only on its primary target DHFR but potentially on other proteins as well. scienceasia.orgthermofisher.com Iodoacetamide, a related compound, is known to alkylate lysine and histidine residues. scienceasia.org This non-specific alkylation could alter the function of various cellular proteins and interfere with their normal PTM status. For example, the alkylation of a lysine residue would block it from being a substrate for other PTMs such as acetylation, methylation, or ubiquitination. creative-proteomics.com

Furthermore, the metabolic perturbations induced by DHFR inhibition can indirectly affect PTMs. For instance, folate and methionine metabolism are interconnected, and the inhibition of the folate cycle can impact the levels of S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions. mdpi.com A reduction in SAM levels could lead to global changes in protein and histone methylation, with significant consequences for gene expression and cellular function. nih.gov

Recent studies have also shown that folate deficiency can lead to an increase in lysine crotonylation, another type of PTM, on key metabolic enzymes. frontiersin.org The table below outlines potential impacts of this compound on PTMs.

| Post-Translational Modification | Potential Mechanism of Modulation by this compound | Potential Consequence |

| Lysine Alkylation | Direct covalent modification of lysine residues by the iodoacetyl group. | Blockade of other PTMs (acetylation, methylation, ubiquitination) at the modified site; alteration of protein function. |

| Histidine Alkylation | Direct covalent modification of histidine residues by the iodoacetyl group. | Alteration of protein function, particularly in enzyme active sites. |

| Protein Methylation | Indirectly, through disruption of the folate and methionine cycles, leading to altered levels of the methyl donor S-adenosylmethionine (SAM). | Global changes in histone and non-histone protein methylation, affecting gene expression and protein function. nih.gov |

| Protein Acetylation | Indirectly, through metabolic stress and altered levels of acetyl-CoA. | Changes in the acetylation status of histones and other proteins, impacting gene regulation and enzyme activity. |

| Protein Crotonylation | Indirectly, as a consequence of folate deficiency-induced metabolic shifts. | Altered function of metabolic enzymes. frontiersin.org |

The cellular stress and metabolic disruption caused by this compound can trigger or inhibit various cellular signaling transduction cascades that govern cell fate decisions such as proliferation, survival, and apoptosis. Studies on methotrexate have revealed its ability to modulate several key signaling pathways, and it is plausible that this compound would have similar, if not enhanced, effects due to its irreversible mode of action.

One important pathway that methotrexate is known to influence is the JAK/STAT pathway . plos.org This pathway is crucial for signaling from a wide range of cytokines and growth factors that are involved in immunity and inflammation. Methotrexate has been shown to suppress the activation of STAT proteins, which are key transcription factors in this pathway. plos.org This inhibition of JAK/STAT signaling is thought to contribute to the anti-inflammatory and immunosuppressive effects of methotrexate. dovepress.com

Another signaling pathway affected by methotrexate is the AMP-activated protein kinase (AMPK) pathway . bmj.com AMPK is a central regulator of cellular energy homeostasis. Methotrexate can lead to the accumulation of AMP, which in turn activates AMPK. Activated AMPK can then phosphorylate a variety of downstream targets to promote catabolic processes and inhibit anabolic processes, helping the cell to cope with metabolic stress. Activation of the AMPK pathway by methotrexate has been linked to some of its vascular protective effects. bmj.com

Furthermore, by inducing DNA damage through the depletion of nucleotides, this compound would likely activate DNA damage response (DDR) pathways , leading to the activation of checkpoint kinases such as ATM and ATR, and ultimately the tumor suppressor protein p53. Activation of p53 can lead to cell cycle arrest, senescence, or apoptosis.

The table below summarizes some of the key signaling pathways potentially interrupted by this compound.

| Signaling Pathway | Potential Effect of this compound | Key Mediators | Downstream Consequences |

| JAK/STAT Pathway | Inhibition | JAKs, STATs | Reduced expression of pro-inflammatory cytokines and chemokines; immunosuppression. plos.orgdovepress.com |

| AMPK Pathway | Activation | AMPK, CREB | Induction of antioxidant enzymes (e.g., MnSOD); promotion of cellular homeostasis under metabolic stress. bmj.com |

| DNA Damage Response (DDR) | Activation | ATM, ATR, p53 | Cell cycle arrest; apoptosis; senescence. |

| NF-κB Pathway | Inhibition | NF-κB | Reduced expression of inflammatory and survival genes. dovepress.com |

Structure Activity Relationship Sar Studies of Lysine Iodoacetylmethotrexate Derivatives

Correlation of Structural Features with Enzymatic Inhibition Potency

The enzymatic inhibition potency of lysine-iodoacetylmethotrexate derivatives is intrinsically linked to the interplay of its core structural features. The potency is a function of both reversible binding affinity and the efficiency of the subsequent irreversible covalent modification.

Key structural components influencing potency include:

The Methotrexate (B535133) Core: This portion of the molecule acts as a high-affinity anchor, primarily targeting the active site of enzymes like dihydrofolate reductase. Its binding contributes the initial non-covalent interaction energy.

The Lysine (B10760008) Linker: The lysine residue serves multiple roles. Its ε-amino group is crucial for specific interactions within the binding pocket. Studies on other proteins have shown that lysine residues are often functionally significant in recognition sites, and their modification can abolish binding activity nih.gov. The length and flexibility of the lysine chain are critical for correctly positioning the reactive iodoacetyl group.

Alterations to any of these components can dramatically affect the inhibitory concentration (IC₅₀). For example, changing the length of the amino acid linker or the reactivity of the electrophilic warhead would directly impact the rate of covalent modification and, consequently, the measured potency.

| Derivative | Structural Modification | Target Enzyme | IC₅₀ (nM) | Rationale |

| Parent | This compound | DHFR | 25 | Baseline potency from combined affinity and reactivity. |

| Derivative A | Ornithine linker (shorter) | DHFR | 150 | Suboptimal positioning of the iodoacetyl group reduces reaction efficiency. |

| Derivative B | Aminohexanoic acid linker | DHFR | 80 | Lack of the α-amino group on the linker may reduce key interactions in the binding site. |

| Derivative C | Chloroacetyl warhead | DHFR | 75 | Lower reactivity of the chloroacetyl group compared to the iodoacetyl group slows the rate of irreversible inhibition. |

| Derivative D | Added methyl group on phenyl ring | DHFR | 20 | Potential for enhanced hydrophobic interaction in the binding pocket, slightly improving affinity. |

This table presents hypothetical data to illustrate SAR principles.

Analysis of Substituent Effects on Molecular Target Selectivity and Affinity

The selectivity and affinity of this compound derivatives are governed by subtle changes in their chemical structure. Affinity (measured by the dissociation constant, Kd) reflects the strength of the non-covalent binding, while selectivity refers to the ability of a compound to inhibit the intended target over other, structurally related proteins.

Substituent effects play a crucial role:

Substituents on the Aromatic Ring: Adding electron-donating or electron-withdrawing groups to the p-aminobenzoyl portion of the methotrexate core can alter electronic distribution and steric profile, influencing interactions with the target protein. In studies of other inhibitors, such modifications have been shown to significantly impact selectivity against related enzymes plos.org.

Modification of the Lysine Side Chain: The primary amine of the lysine side chain is critical. While modifications like reductive methylation preserve the positive charge, they can still abolish high-affinity binding, suggesting that the group's ability to form specific hydrogen bonds is as important as its charge nih.gov. Replacing lysine with arginine, for instance, has been shown to decrease the affinity of some peptides for their targets mdpi.com.

Dual-Targeting Potential: It is conceivable that derivatives could be engineered to inhibit multiple enzymes in a single pathway. Such dual-target inhibitors can exhibit greater-than-expected in vivo activity compared to their in vitro potency against a single enzyme elifesciences.org.

| Derivative | Substituent | Target Affinity (Kd, nM) | Off-Target Affinity (Kd, nM) | Selectivity Index (Off-Target/Target) |

| Parent | None | 15 | 1500 | 100 |

| Derivative E | -OCH₃ on phenyl ring | 12 | 1400 | 117 |

| Derivative F | -Cl on phenyl ring | 20 | 3000 | 150 |

| Derivative G | Arginine instead of Lysine | 45 | 1800 | 40 |

| Derivative H | N-methylation of lysine ε-amino | 100 | 1600 | 16 |

This table presents hypothetical data to illustrate principles of affinity and selectivity.

Rational Design Principles for Optimizing this compound Bioactivity

Rational design uses structural information about the target protein to guide the synthesis of more effective inhibitors. This approach moves beyond random screening to make purposeful, hypothesis-driven modifications to the drug candidate.

Key principles for optimizing the bioactivity of this compound derivatives include:

Computation-Guided Design: Utilizing the three-dimensional structure of the target enzyme, computational methods can predict how modifications to the inhibitor will affect its binding and reactivity. This approach has been successfully used to design peptide motifs that react with specific targets nih.gov.

Optimizing the Linker: The lysine component acts as a flexible linker. Its length and conformation are critical for placing the iodoacetyl warhead in the optimal position and orientation for reaction with a target nucleophile. Rational design could involve synthesizing derivatives with different amino acid linkers to find the ideal spacing and flexibility plos.org.

Targeting Essential Residues: The design strategy relies on the presence of a reactive nucleophile in the target's binding site. Mutagenesis studies on other proteins have confirmed that specific lysine residues can be essential for binding and function, making them ideal targets for covalent inhibitors nih.gov.

Function-Based Selection: As a complementary approach, function-based selection methods can be used in the directed evolution of enzymes or binding partners for acylated lysine derivatives, providing a pathway to discover novel, highly specific interactions nih.gov. The combination of a scaffold with a covalent electrophile enables the targeting of even shallow protein surfaces that are not typically addressable with standard small molecules bohrium.com.

Computational Modeling and Molecular Docking for SAR Elucidation

Computational modeling and molecular docking are indispensable tools for understanding the structure-activity relationships of complex inhibitors like this compound at a molecular level nih.gov. These methods provide insights that are difficult to obtain through experimental means alone.

Molecular Docking: This technique predicts the preferred orientation and conformation of a ligand when bound to a protein. For this compound, docking can reveal how the methotrexate core sits (B43327) in the active site and how the lysine chain orients itself. It can also rationalize observed SAR by correlating the binding energy (docking score) with experimental activity plos.orgnih.gov.

Covalent Docking: Specialized covalent docking algorithms are particularly relevant for this compound. These methods model the formation of the covalent bond between the iodoacetyl "warhead" and the target residue, providing crucial information about the feasibility and geometry of the reaction researchgate.net.

Identification of Key Interactions: Docking simulations can identify specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex nih.govmdpi.com. This information can explain why certain substituents enhance affinity while others diminish it. For example, modeling can reveal a previously unoccupied hydrophobic pocket that could be filled by adding a methyl group to a derivative, thus improving potency.

Guiding Experimental Work: Computational models can generate testable hypotheses. For instance, if docking predicts that a specific residue is critical for binding, site-directed mutagenesis can be used to experimentally validate its role nih.gov.

| Derivative | Docking Score (kcal/mol) | Predicted Key Interacting Residues | Predicted Covalent Target |

| Parent | -10.5 | Asp27, Phe31, Lys52 | Cys15 |

| Derivative A (Ornithine) | -9.2 | Asp27, Phe31 | Cys15 (suboptimal geometry) |

| Derivative F (-Cl) | -10.8 | Asp27, Phe31, Lys52, Thr113 | Cys15 |

| Derivative G (Arginine) | -8.9 | Asp27, Phe31 | Cys15 |

This table presents hypothetical data from a molecular docking study to illustrate computational SAR analysis.

Bioconjugation Strategies and Biochemical Probe Applications of Lysine Iodoacetylmethotrexate

Exploiting the Iodoacetyl Group for Secondary Conjugation

The iodoacetyl group is a key functional moiety in Lysine-iodoacetylmethotrexate, primarily utilized for its ability to form stable covalent bonds with nucleophilic residues on biomolecules. This reactivity is central to its application in secondary conjugation strategies.

The primary target for the iodoacetyl group is the sulfhydryl (thiol) group of cysteine residues within proteins. libretexts.org This reaction proceeds via a nucleophilic substitution mechanism, resulting in a stable thioether linkage. The reaction is most efficient at a pH range of 7.2 to 9. thermofisher.com While highly reactive towards sulfhydryls, the iodoacetyl group can also react with other nucleophiles, albeit at a slower rate. These include the imidazole (B134444) ring of histidine (at pH 6.9-7.0, though this requires extended incubation) and the amino groups of lysine (B10760008) (above pH 7). korambiotech.com To minimize non-specific reactions, particularly with tyrosine, histidine, and tryptophan, it is often recommended to perform these reactions in the dark to limit the formation of free iodine. thermofisher.com

The stability of the iodoacetyl group is a notable advantage. Compared to other reactive groups like maleimides, iodoacetamides are more stable in solution, although they can undergo photodecomposition. interchim.fr This stability allows for controlled, sequential conjugation reactions. For instance, in a heterobifunctional crosslinking strategy, one part of a molecule can be linked through a different reactive group (e.g., an NHS ester reacting with an amine), and then the iodoacetyl group can be used in a second step to target a sulfhydryl group. nih.gov

Development of this compound as a Chemical Probe for Protein Labeling

The unique combination of a targeting moiety (methotrexate), a reactive group (iodoacetyl), and a lysine residue makes this compound a valuable scaffold for the development of chemical probes for protein labeling. nih.govnih.gov Such probes are instrumental in identifying and visualizing proteins in complex biological mixtures, including within living cells. rsc.org

The methotrexate (B535133) component of the molecule can direct the probe to dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. This targeting ability allows for the specific labeling of DHFR or proteins in its vicinity. The iodoacetyl group then serves as the reactive handle to covalently attach the probe to the target protein or its interacting partners. rsc.org

The lysine residue within the scaffold offers several advantages. It can influence the solubility and pharmacokinetic properties of the probe. nih.gov Furthermore, the primary amine of the lysine side chain provides an additional site for modification, allowing for the attachment of reporter tags such as fluorophores, biotin, or other handles for detection and enrichment. thermofisher.comnih.gov This modular design enables the creation of a variety of probes for different applications, from fluorescent imaging to proteomic analysis.

The development of such probes often involves a careful balance of reactivity and selectivity. While the iodoacetyl group is highly reactive, controlling the reaction conditions, such as pH and incubation time, is crucial to ensure specific labeling of the intended target. rsc.org

Design of Targeted Delivery Systems Utilizing the this compound Scaffold (Focus on the chemical strategy)

The chemical architecture of this compound provides a robust framework for the design of targeted delivery systems. The methotrexate moiety acts as a targeting ligand, directing the conjugate to cells that overexpress the folate receptor, a common feature of many cancer cells.

The core chemical strategy involves using the iodoacetyl group and the lysine residue as points for attaching therapeutic agents or imaging agents. The iodoacetyl group can be used to conjugate drugs or other molecules that contain a free sulfhydryl group. thermofisher.com This creates a stable thioether bond, linking the payload to the targeting scaffold.

Alternatively, the lysine residue, with its primary amine, can be modified using a variety of amine-reactive chemistries. nih.gov N-hydroxysuccinimide (NHS) esters are commonly employed to react with the lysine's amine group, forming a stable amide bond. nih.gov This approach allows for the attachment of a wide range of payloads that have been functionalized with an NHS ester.

Evaluation of Linker Chemistry and Cleavability in Biological Systems

The linker connecting the targeting moiety (methotrexate) to the payload is a critical component of any targeted delivery system, and its chemistry dictates the stability and release mechanism of the conjugate. nih.govnih.gov Linkers can be broadly categorized as cleavable or non-cleavable.

Non-cleavable linkers form a stable bond between the drug and the targeting agent. nih.gov In the context of a this compound-based system, the thioether bond formed by the iodoacetyl group is an example of a non-cleavable linkage. interchim.fr The release of the active drug from such a conjugate typically relies on the degradation of the entire antibody-drug conjugate (ADC) within the lysosome of the target cell. nih.gov This can result in the release of the drug with the linker and a portion of the targeting molecule still attached.

Cleavable linkers , on the other hand, are designed to be stable in systemic circulation but are cleaved by specific triggers within the target cell or the tumor microenvironment. americanpharmaceuticalreview.comrsc.org This allows for the controlled release of the payload in its most active form. Common cleavage mechanisms include:

Enzymatic Cleavage: Linkers containing specific peptide sequences can be cleaved by enzymes that are overexpressed in tumor cells, such as cathepsins. nih.gov The dipeptide valine-citrulline is a well-known example that is often used in conjunction with a self-immolative group like p-aminobenzyl alcohol (PAB). nih.gov

pH-Sensitive Cleavage: Linkers can be designed to be stable at physiological pH (around 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) or lysosomes (pH 4.5-5.0). symeres.com

Redox-Sensitive Cleavage: Disulfide bonds are stable in the bloodstream but are readily cleaved in the reducing environment inside a cell, providing another mechanism for intracellular drug release. interchim.fr

The choice between a cleavable and non-cleavable linker depends on the specific drug, target, and desired mechanism of action. symeres.com The evaluation of linker chemistry involves assessing its stability in plasma, its cleavage rate under specific biological conditions, and the nature of the released drug species.

Preclinical Research Data for this compound is Not Currently Available in Published Scientific Literature

Following a comprehensive search of publicly accessible scientific literature and databases, no specific preclinical research data was found for the chemical compound this compound. Consequently, the creation of a detailed article based on the provided outline is not possible at this time.

The requested article structure centered on specific areas of preclinical investigation, including:

In Vitro Cellular Studies: Efficacy in cell lines, cellular uptake mechanisms, effects on proliferation and viability, and induction of cellular stress.

Ex Vivo Organotypic Culture Models: Pharmacodynamic evaluations.

In Vivo Animal Models: Efficacy and mechanistic studies.

The search for data pertaining to this compound across these distinct preclinical stages did not yield any specific studies, experimental results, or data tables. While general information exists for related compounds such as methotrexate and lysine, and for the methodologies mentioned (e.g., in vitro assays, animal models), this information is not specific to the conjugated molecule "this compound."

Generating content for the requested article without specific data would require speculation and fabrication of scientific findings, which is beyond the scope of this service. Further research and publication in peer-reviewed journals are necessary before a scientifically accurate article on the preclinical profile of this compound can be compiled.

Preclinical Research Data for this compound Not Found in Publicly Available Literature

Following a comprehensive search of publicly available scientific literature and research databases, no specific preclinical research data was identified for the chemical compound "this compound." Consequently, it is not possible to provide an article on the "Preclinical Research of this compound in Defined Biological Systems" that adheres to the requested outline, including assessments in disease-relevant murine models and the identification of pharmacodynamic biomarkers in animal tissues.

The performed searches for "this compound" and related terms such as "iodoacetylmethotrexate" did not yield any studies detailing its evaluation in animal models for any disease. Furthermore, no literature was found that described the identification or use of pharmacodynamic biomarkers to assess the biological activity or therapeutic effect of this specific compound in animal tissues.

While research exists for other methotrexate conjugates, such as those with lysine intended to improve drug delivery, this information is not applicable to the distinct chemical entity of "this compound." The instructions to focus solely on the specified compound and outline cannot be fulfilled due to the absence of relevant scientific findings.

Therefore, the sections on "Assessment in Disease-Relevant Murine Models" and "Pharmacodynamic Biomarker Identification in Animal Tissues" for this compound cannot be developed with scientifically accurate and verifiable information. Any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Advanced Methodologies and Analytical Techniques for Lysine Iodoacetylmethotrexate Research

High-Throughput Screening Platforms for Compound Optimization

High-throughput screening (HTS) is a cornerstone in the early stages of drug discovery and for the optimization of lead compounds like Lysine-iodoacetylmethotrexate. nyu.edu These platforms enable the rapid automated testing of thousands of chemical and biological entities, which is crucial for identifying molecules with improved potency, selectivity, and duration of action. For a covalent inhibitor such as this compound, HTS platforms are adapted to assess not only binding affinity but also the efficiency of covalent bond formation with its target protein.

Several HTS strategies are particularly relevant for the optimization of this compound:

Mass Spectrometry-Based HTS: This approach directly measures the formation of the covalent adduct between this compound and its target protein. By quantifying the extent of this covalent modification, researchers can rapidly screen libraries of analogous compounds to identify structural modifications that enhance reactivity and selectivity.

Fluorescence-Based Assays: These assays often employ probes that react with the same nucleophilic residue targeted by this compound. A decrease in fluorescence signal upon the addition of the compound indicates successful covalent modification of the target. This method allows for a comparison between different compound variants.

Cell-Based HTS: To assess the activity of this compound in a more biologically relevant context, HTS can be performed using engineered cell lines. nih.gov These cells may be designed to report on the inhibition of a specific cellular pathway or to express a fluorescently tagged target protein, allowing for the assessment of target engagement within the cell.

The data generated from these HTS campaigns are instrumental in establishing structure-activity relationships (SAR), guiding the medicinal chemistry efforts to refine the molecular architecture of this compound for optimal performance.

| Platform | Principle of Detection | Key Advantages | Potential Limitations |

|---|---|---|---|

| Mass Spectrometry-Based HTS | Direct detection of the covalent protein-inhibitor adduct. | High specificity and ability to confirm covalent binding. nih.gov | Lower throughput compared to some fluorescence-based assays. |

| Fluorescence-Based Assays | Measures the displacement of a fluorescent probe from the target's active site. | High throughput and compatibility with standard laboratory automation. | Potential for false positives and negatives due to assay interference. |

| Cell-Based HTS | Monitors the functional consequences of target inhibition within a living cell. nih.gov | Provides insights into cell permeability and on-target effects in a biological system. | More complex assay development and potential for off-target effects to confound results. |

Quantitative Proteomics and Metabolomics for Comprehensive Pathway Analysis

To understand the broader biological consequences of treating cells with this compound, researchers employ quantitative proteomics and metabolomics. These "omics" technologies provide a global snapshot of the changes in protein and metabolite levels, respectively, following compound administration. columbia.edu

Quantitative Proteomics can be used to:

Identify Off-Target Effects: By comparing the proteome of treated and untreated cells, it is possible to identify proteins, other than the intended target, that are affected by this compound. This is crucial for assessing the selectivity of the compound.

Elucidate Mechanisms of Resistance: In cases where cells develop resistance to this compound, quantitative proteomics can reveal changes in protein expression that contribute to this resistance. nih.govspandidos-publications.com For instance, upregulation of the target protein or proteins involved in drug efflux can be detected. nih.govspandidos-publications.com

Map Perturbed Cellular Pathways: The binding of this compound to its target can trigger a cascade of changes in various signaling and metabolic pathways. Quantitative proteomics can map these alterations, providing a deeper understanding of the compound's mechanism of action. nih.gov

Metabolomics complements proteomics by analyzing the small molecule metabolites within a cell. This can reveal:

Metabolic Reprogramming: Inhibition of a key enzyme by this compound can lead to significant changes in cellular metabolism. Metabolomics can identify the accumulation of upstream metabolites and the depletion of downstream products.

Biomarkers of Drug Activity: Changes in specific metabolite levels can serve as biomarkers to confirm that this compound is engaging its target and exerting the expected biological effect.

| Omics Approach | Primary Focus | Key Research Questions Addressed |

|---|---|---|

| Quantitative Proteomics | Global protein expression and post-translational modifications. columbia.edu | What are the on- and off-target effects of the compound? What are the cellular mechanisms of resistance? nih.govspandidos-publications.com |

| Metabolomics | Comprehensive analysis of small molecule metabolites. | How does the compound alter cellular metabolism? Are there specific metabolic biomarkers of drug efficacy? |

Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-Electron Microscopy of Target-Conjugate Complexes)

Understanding the precise molecular interactions between this compound and its target protein is fundamental for rational drug design. Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), provide atomic-level details of these interactions.

X-ray Crystallography has been instrumental in revealing the binding mode of many inhibitors, including methotrexate (B535133). researchgate.netnih.gov To study the this compound-target complex, the protein is first expressed, purified, and then co-crystallized with the inhibitor. The resulting crystal is then exposed to X-rays, and the diffraction pattern is used to calculate a three-dimensional electron density map of the complex. nih.gov This map reveals the precise orientation of this compound within the binding site and the specific amino acid residues it interacts with, including the nucleophilic residue that forms the covalent bond.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative to X-ray crystallography, particularly for large protein complexes or proteins that are difficult to crystallize. thermofisher.com In cryo-EM, a solution of the protein-inhibitor complex is rapidly frozen, and images are taken with an electron microscope. thermofisher.com These images are then computationally combined to generate a high-resolution 3D structure. mdpi.com Cryo-EM can provide crucial insights into the conformational changes that may occur in the target protein upon covalent modification by this compound. acs.org

| Technique | Sample Requirements | Information Obtained |

|---|---|---|

| X-ray Crystallography | High-purity, well-diffracting crystals of the protein-inhibitor complex. | Atomic-resolution 3D structure of the binding site, precise inhibitor conformation, and key molecular interactions. nih.govnih.gov |

| Cryo-Electron Microscopy (Cryo-EM) | A purified and stable solution of the protein-inhibitor complex. | High-resolution 3D structure of the complex, suitable for large and flexible proteins, and can reveal conformational heterogeneity. mdpi.comacs.org |

Advanced Imaging Techniques for Subcellular Localization and Molecular Interactions

To visualize the distribution and behavior of this compound within living cells, advanced imaging techniques are employed. These methods often involve tagging the molecule with a fluorescent probe, allowing for its detection using high-resolution microscopy.

Confocal Microscopy can be used to determine the general subcellular localization of a fluorescently labeled version of this compound. This can help to confirm that the compound is reaching its intended cellular compartment (e.g., the cytoplasm or the nucleus).

Super-Resolution Microscopy , such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), offers a significant improvement in resolution over conventional microscopy. nih.gov These techniques can pinpoint the location of individual fluorescently tagged this compound molecules with nanometer precision. nih.gov This allows for a detailed investigation of the compound's interaction with its target protein in the native cellular environment.

Fluorescence Resonance Energy Transfer (FRET) is a technique that can be used to study the direct interaction between this compound and its target protein in living cells. This method involves labeling the compound and the target protein with two different fluorophores. When the two molecules are in close proximity, energy is transferred from one fluorophore to the other, resulting in a detectable change in the fluorescence signal. This provides real-time evidence of target engagement.

| Imaging Technique | Primary Application | Type of Information Provided |

|---|---|---|

| Confocal Microscopy | General subcellular localization. | Co-localization with specific organelles or cellular structures. |

| Super-Resolution Microscopy (PALM/STORM) | High-resolution localization and tracking of single molecules. nih.gov | Precise location of the compound within subcellular compartments and potential for tracking its movement. |

| Fluorescence Resonance Energy Transfer (FRET) | Detection of molecular interactions in living cells. | Confirmation of direct binding between the compound and its target protein in a cellular context. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Lysine-iodoacetylmethotrexate, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer: Synthesis typically involves conjugating methotrexate with iodoacetylated lysine under controlled pH (7.0–8.5) to preserve reactive thiol groups. Purification requires reversed-phase HPLC with UV detection at 302 nm (characteristic of methotrexate’s absorbance). Structural validation combines -NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Researchers must document reaction yields, purity (>95%), and reproducibility across batches .

Q. How does this compound function as a folic acid antagonist in biochemical assays?

- Methodological Answer: The compound competitively inhibits dihydrofolate reductase (DHFR) by mimicking folate’s pteridine ring. To quantify inhibition, use enzyme kinetics (e.g., Michaelis-Menten plots) with recombinant DHFR and monitor NADPH oxidation at 340 nm. Include controls for non-specific binding (e.g., excess folate) and validate using siRNA knockdown of DHFR in cell models .

Advanced Research Questions

Q. What are the key challenges in designing cellular uptake studies for this compound, and how can researchers mitigate confounding variables?

- Methodological Answer: Challenges include variable membrane permeability due to the compound’s hydrophilicity. Use radiolabeled -Lysine-iodoacetylmethotrexate to track intracellular accumulation via scintillation counting. Normalize data to protein content and account for efflux pumps (e.g., ABC transporters) using inhibitors like verapamil. Confocal microscopy with fluorescent analogs (e.g., FITC conjugates) can visualize subcellular localization .

Q. How can researchers resolve contradictions in reported IC values for this compound across different experimental models?

- Methodological Answer: Discrepancies often arise from assay conditions (pH, serum proteins) or cell line-specific folate receptor expression. Conduct a systematic review using PRISMA guidelines to aggregate published IC values. Perform meta-regression to identify covariates (e.g., incubation time, temperature). Validate findings via cross-laboratory reproducibility studies with standardized protocols .

Q. What computational strategies are effective for predicting this compound’s off-target interactions in proteomic screens?

- Methodological Answer: Use molecular docking (AutoDock Vina) to model interactions with non-DHFR targets, prioritizing conserved cysteine residues. Validate predictions with thermal shift assays (TSA) to measure protein stability changes. Integrate results with CRISPR-Cas9 knockout libraries to identify synthetic lethal interactions in cancer cell lines .

Data Analysis and Interpretation

Q. How should researchers handle batch-to-batch variability in this compound’s biological activity?

- Methodological Answer: Implement quality-by-design (QbD) principles during synthesis. Use multivariate analysis (e.g., PCA) to correlate impurities (<2%) with activity shifts. Establish acceptance criteria for critical quality attributes (CQAs) like solubility and aggregation state via dynamic light scattering (DLS) .

Q. What statistical frameworks are appropriate for analyzing dose-response synergism between this compound and other antifolates?

- Methodological Answer: Apply the Chou-Talalay combination index (CI) method. Calculate CI values using CompuSyn software, with CI < 0.9 indicating synergism. Confirm with isobologram analysis and mechanistic studies (e.g., folate pathway metabolite profiling via LC-MS) .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when sharing this compound datasets?

- Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw NMR spectra, HPLC chromatograms, and cytotoxicity data in repositories like Zenodo. Provide detailed metadata, including instrument calibration logs and cell culture conditions (e.g., passage number, media batch) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.